5H-Pyrano[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5H-Pyrano[2,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrano-pyrimidine ring system, which imparts unique chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as an inhibitor in various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrano[2,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrano[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an inhibitor in biological pathways, particularly in cancer research.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and signaling pathways.
Mechanism of Action
The mechanism of action of 5H-Pyrano[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the hedgehog signaling pathway, which is crucial in cell proliferation and differentiation. The compound binds to key proteins in the pathway, thereby blocking the signal transduction and leading to reduced cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its role as a PARP-1 inhibitor with antitumor activity.
Pyrrolo[2,3-d]pyrimidin-4-amine: Studied for its anti-HIV, antitumor, and antimicrobial activities.
Uniqueness
5H-Pyrano[2,3-d]pyrimidin-7(6H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit the hedgehog signaling pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5,6-dihydropyrano[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-1-5-3-8-4-9-7(5)11-6/h3-4H,1-2H2 |
InChI Key |
IQIBFXLUQLQVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=NC=NC=C21 |
Origin of Product |
United States |
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